molecular formula C25H26ClN3O5S B563524 5-Chloro Bifeprunox Mesylate CAS No. 1217042-05-1

5-Chloro Bifeprunox Mesylate

Cat. No.: B563524
CAS No.: 1217042-05-1
M. Wt: 516.009
InChI Key: GZUPEWPMZPFBNP-UHFFFAOYSA-N
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Description

5-Chloro Bifeprunox Mesylate is a chemical compound known for its role as an atypical antipsychotic agent. It is an agonist of the serotonin 5-hydroxytryptamine receptor 1A and exhibits partial agonism at dopamine D2 receptors. This compound is primarily investigated for its potential therapeutic applications in treating schizophrenia, psychosis, and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bifeprunox Mesylate typically involves multiple steps, starting with the preparation of the core structure, followed by chlorination and mesylation. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro Bifeprunox Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Chloro Bifeprunox Mesylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro Bifeprunox Mesylate involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors, which helps stabilize dopamine activity in the brain. Additionally, it is an agonist at serotonin 5-hydroxytryptamine receptor 1A, which may contribute to its efficacy in reducing negative symptoms of schizophrenia and minimizing extrapyramidal symptoms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific receptor binding profile and its potential to reduce side effects commonly associated with other antipsychotic agents, such as weight gain and hyperprolactinemia .

Properties

IUPAC Name

5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUPEWPMZPFBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724516
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217042-05-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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